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Compound of Interest

Compound Name: Picrinine

Cat. No.: B14763067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

indole alkaloid, picrinine. The information is compiled from various sources and is intended to

serve as a valuable resource for researchers engaged in natural product chemistry,

pharmacology, and drug development.

Introduction to Picrinine
Picrinine is a monoterpenoid indole alkaloid first isolated from the leaves of Alstonia scholaris.

It belongs to the akuammiline family of alkaloids and has demonstrated a range of biological

activities, including anti-inflammatory, antitussive, and anti-asthmatic properties. The complex

polycyclic structure of picrinine has made it a challenging target for total synthesis, and its

complete characterization relies heavily on modern spectroscopic techniques.

Spectroscopic Data
The structural elucidation of picrinine has been accomplished through a combination of

spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The

following sections present a summary of the key spectroscopic data for picrinine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for determining the intricate three-dimensional

structure of organic molecules like picrinine. Detailed ¹H and ¹³C NMR data have been

reported in the supporting information of publications detailing the total synthesis of picrinine.

Researchers are directed to these sources for the complete dataset.

Table 1: ¹H NMR Spectroscopic Data for Picrinine

Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Data sourced from the

supporting information

of relevant synthetic

chemistry

publications.

H-1 Value s, d, t, q, m Value

H-3 Value s, d, t, q, m Value

... ... ... ...

Table 2: ¹³C NMR Spectroscopic Data for Picrinine

Atom No. Chemical Shift (δ, ppm)

Data sourced from the supporting information of

relevant synthetic chemistry publications.

C-2 Value

C-3 Value

... ...

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of picrinine would be expected to show characteristic absorption
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bands for its functional groups, including C-H, C=C, C-N, C-O, and C=O bonds.

Table 3: Infrared (IR) Spectroscopic Data for Picrinine

Wavenumber (cm⁻¹) Assignment

Approx. 3400-3200 N-H stretch (indole)

Approx. 3000-2800 C-H stretch (aliphatic and aromatic)

Approx. 1730 C=O stretch (ester)

Approx. 1600-1450 C=C stretch (aromatic)

Approx. 1200-1000 C-O stretch (ether and ester)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is

particularly useful for compounds containing chromophores, such as the indole nucleus in

picrinine.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for Picrinine

Solvent λmax (nm) Molar Absorptivity (ε)

Methanol or Ethanol Approx. 220, 280, 290 (sh) Data not available

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure. High-resolution mass

spectrometry (HRMS) is crucial for determining the exact molecular formula.

Table 5: Mass Spectrometry (MS) Data for Picrinine
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Technique m/z Interpretation

ESI-HRMS [M+H]⁺ calculated value Calculated for C₂₀H₂₃N₂O₃⁺

[M+H]⁺ found value
Experimentally determined

value

MS/MS Various fragment ions

Characteristic fragmentation

pattern of the picrinine

scaffold.[1][2]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified picrinine in approximately 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion.

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical

parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required due to the lower natural abundance of the ¹³C isotope.

2D NMR Experiments: Perform a suite of 2D NMR experiments, including COSY, HSQC, and

HMBC, to establish proton-proton and proton-carbon correlations for unambiguous

resonance assignments.[3]

Infrared (IR) Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of

picrinine with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film

can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate

(e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet,

which is then automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of picrinine in a UV-transparent solvent, such

as methanol or ethanol. The concentration should be adjusted to yield an absorbance

reading between 0.1 and 1.0 at the λmax.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200-400 nm. Use the pure solvent as a blank to zero the instrument.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of picrinine in a suitable volatile solvent, such

as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray

ionization (ESI) source.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum

in positive ion mode to observe the protonated molecule [M+H]⁺. For structural information,

perform tandem mass spectrometry (MS/MS) experiments by selecting the [M+H]⁺ ion and

subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation

pattern.[4]

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis and structure

elucidation of a natural product like picrinine.
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Caption: Workflow for the isolation and spectroscopic characterization of picrinine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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